6-(Trifluoromethyl)pyridine-2-sulfonyl fluoride
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Overview
Description
6-(Trifluoromethyl)pyridine-2-sulfonyl fluoride is a chemical compound characterized by the presence of a trifluoromethyl group (-CF₃) attached to a pyridine ring, along with a sulfonyl fluoride group (-SO₂F).
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-(Trifluoromethyl)pyridine with sulfur tetrafluoride (SF₄) under controlled conditions . Another approach includes the use of trifluoromethyl-containing building blocks in a condensation reaction .
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)pyridine-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, and other derivatives that retain the trifluoromethyl group .
Scientific Research Applications
6-(Trifluoromethyl)pyridine-2-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)pyridine-2-sulfonyl fluoride involves the interaction of its reactive sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification or inhibition of biological molecules, such as enzymes . The trifluoromethyl group enhances the compound’s stability and lipophilicity, contributing to its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)pyridine-2-sulfonyl chloride: Similar in structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride: Another derivative with a methyl group and a sulfonyl chloride group.
Uniqueness
6-(Trifluoromethyl)pyridine-2-sulfonyl fluoride is unique due to its combination of the trifluoromethyl group and the sulfonyl fluoride group, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring high reactivity and stability under various conditions .
Properties
Molecular Formula |
C6H3F4NO2S |
---|---|
Molecular Weight |
229.15 g/mol |
IUPAC Name |
6-(trifluoromethyl)pyridine-2-sulfonyl fluoride |
InChI |
InChI=1S/C6H3F4NO2S/c7-6(8,9)4-2-1-3-5(11-4)14(10,12)13/h1-3H |
InChI Key |
NRZMSUDBMUTBCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)S(=O)(=O)F)C(F)(F)F |
Origin of Product |
United States |
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